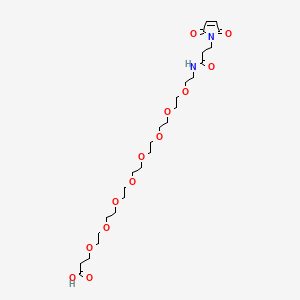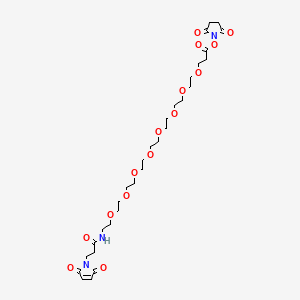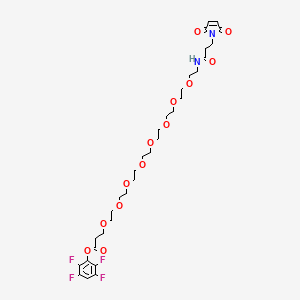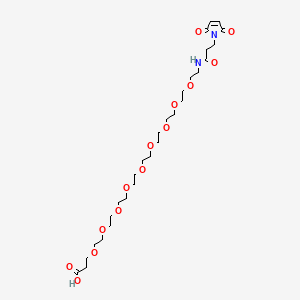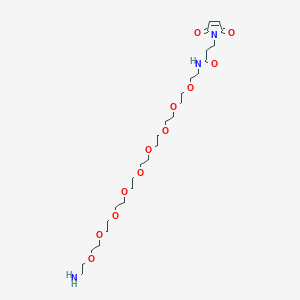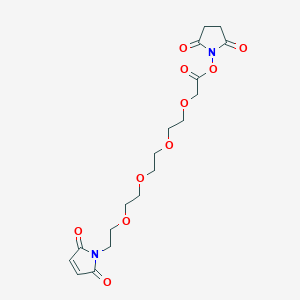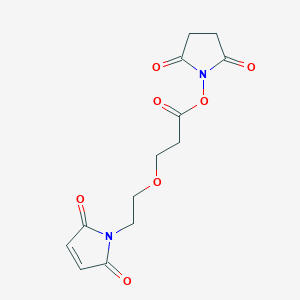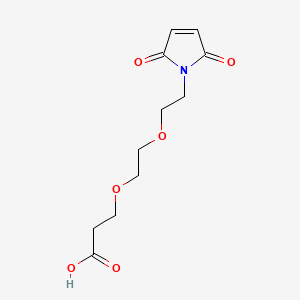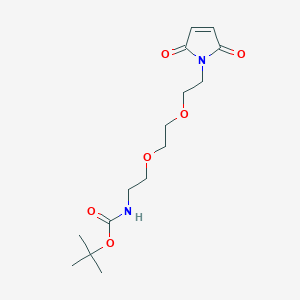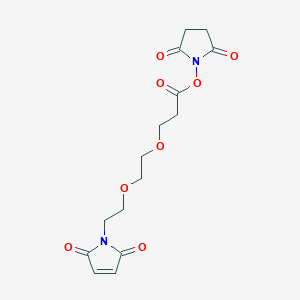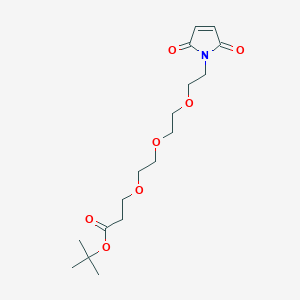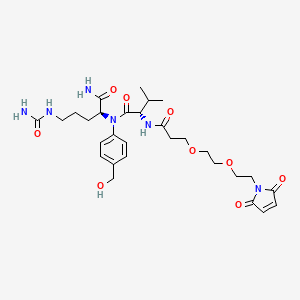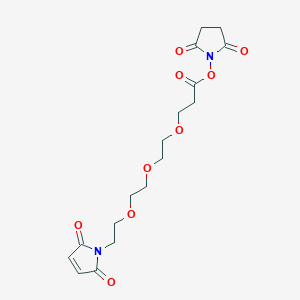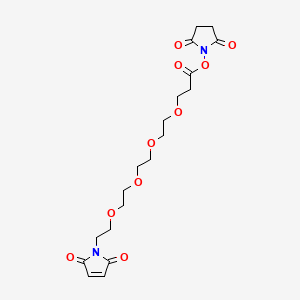
2-Chloro-3,4-bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDK08445 is an important intermediate or precursor for the synthesis of Cefiderocol. MDK08445 has CAS#1225208-44-5. We assigned a code name as MDK08445 (last 5 digital of its CAS# was used). Cefiderocol, also known as S-649266, is a potent siderophore cephalosporin antibiotic with a catechol moiety on the 3-position side chain. S-649266 shows potent in vitro activity against the non-fermenting Gram-negative bacteria Acinetobacter baumannii, Pseudomonas aeruginosa and Stenotrophomonas maltophilia, including MDR strains such as carbapenem-resistant A. baumannii and metallo-β-lactamase-producing P. aeruginosa.
Scientific Research Applications
Metoclopramide: Pharmacological Properties and Clinical Use
Metoclopramide is recognized for its varied applications in gastro-intestinal diagnostics and treatment of different types of vomiting and gastro-intestinal disorders. It aids in radiological identification of small intestine lesions, facilitates duodenal intubation and small intestine biopsy, and assists in emergency endoscopy in upper gastro-intestinal haemorrhage. The drug promotes gastric emptying, aids in the absorption of various drugs, and exhibits anti-emetic effects by antagonizing vomiting triggers. Although its cardiovascular effects are minimal, it's crucial to consider its potential extrapyramidal side-effects, especially in young individuals or those receiving excessive doses. Pharmacokinetic studies suggest rapid absorption and excretion of metoclopramide, with a short half-life. Controlled therapeutic trials have demonstrated its efficacy in controlling postoperative vomiting, making it a valuable drug in anaesthetic practice, particularly in emergencies (Pinder et al., 2012).
Occurrence and Fate of Parabens in Aquatic Environments
Parabens, widely used as preservatives, can act as weak endocrine disrupter chemicals. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to continuous environmental introduction. They can readily react with free chlorine, forming more stable and persistent chlorinated by-products. These by-products have been detected in various water sources, raising concerns about their toxicity and the need for further research to understand their impact on health and the environment (Haman et al., 2015).
ABTS/PP Decolorization Assay of Antioxidant Capacity
The ABTS/PP decolorization assay, widely used to assess antioxidant capacity, involves two principal reaction pathways. Some antioxidants form coupling adducts with ABTS•+, while others undergo oxidation without coupling. The specificity and relevance of these reactions and their contributions to total antioxidant capacity require further elucidation. Despite some reservations, the ABTS-based assays are recommended for monitoring changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, show promise in the search for new antitumor drugs. Some of these compounds have progressed beyond preclinical testing. Their structures and biological properties are of interest not only for antitumor drug development but also for synthesizing compounds with various biological activities (Iradyan et al., 2009).
properties
CAS RN |
1225208-44-5 |
|---|---|
Product Name |
2-Chloro-3,4-bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide |
Molecular Formula |
C29H33ClN2O5 |
Molecular Weight |
525.04 |
IUPAC Name |
2-chloro-3,4-bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide |
InChI |
InChI=1S/C29H33ClN2O5/c1-34-23-9-5-21(6-10-23)19-36-26-14-13-25(29(33)31-15-18-32-16-3-4-17-32)27(30)28(26)37-20-22-7-11-24(35-2)12-8-22/h5-14H,3-4,15-20H2,1-2H3,(H,31,33) |
InChI Key |
JHVSKUKBBZURJZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(OCC2=CC=C(OC)C=C2)C(OCC3=CC=C(OC)C=C3)=C1Cl)NCCN4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



